molecular formula C14H9I3O4 B1682914 Tiratricol CAS No. 51-24-1

Tiratricol

カタログ番号 B1682914
CAS番号: 51-24-1
分子量: 621.93 g/mol
InChIキー: UOWZUVNAGUAEQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tiratricol, also known as TRIAC or triiodothyroacetic acid, is a thyroid hormone analogue . It is a metabolite of T3 and T4 thyroid hormones and has been promoted for hyperlipidemia, localized lipodystrophy, and obesity . It has been used in trials studying the treatment of Allan-Herndon-Dudley Syndrome .


Synthesis Analysis

Tiratricol is a monocarboxylic acid that is (4-hydroxy-3,5-diiodophenyl)acetic acid in which the phenolic hydroxy group has been replaced by a 4-hydroxy-3-iodophenoxy group . It has potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), and its precursor tetrac (3,3’,5,5’-tetraiodothyroacetic acid) also shows a certain inhibitory activity against hDHODH .


Molecular Structure Analysis

The molecular formula of Tiratricol is C14H9I3O4 . The molecular weight is 621.93 g/mol . The IUPAC name is 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid .


Chemical Reactions Analysis

Tiratricol has potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), and its precursor tetrac (3,3’,5,5’-tetraiodothyroacetic acid) also shows a certain inhibitory activity against hDHODH . Enzyme kinetic analysis shows that tiratricol and tetrac are noncompetitive inhibitors versus CoQ0 .


Physical And Chemical Properties Analysis

Tiratricol is a solid substance . It has a solubility of 90 mg/mL in DMSO .

科学的研究の応用

Treatment of MCT8 Deficiency

  • Scientific Field : Endocrinology and Neurology .
  • Summary of the Application : Tiratricol, also known as Triac, is a tri-iodothyronine analogue used in the treatment of MCT8 deficiency, a condition that causes severe intellectual and motor disability . This condition leads to high serum tri-iodothyronine (T3) concentrations, known as Allan–Herndon–Dudley syndrome .
  • Methods of Application : In a phase 2 trial, Triac was administered orally to male pediatric and adult patients with MCT8 deficiency. The treatment followed a predefined escalating dose schedule, starting with a once-daily 350 μg dose of Triac. The daily dose was progressively increased in 350 μg increments, aiming to attain serum total T3 concentrations within the target range of 1·4–2·5 nmol/L .
  • Results or Outcomes : The treatment aimed to safely alleviate peripheral thyrotoxicosis and reverse cerebral hypothyroidism. The primary endpoint was the change in serum T3 concentrations from baseline to month 12 .

Treatment of Hyperlipidemia and Osteoporosis

  • Scientific Field : Endocrinology .
  • Summary of the Application : Tiratricol has been studied for its potential therapeutic application in treating disorders such as hyperlipidemia and osteoporosis . It has distinct augmented hepatic and skeletal thyromimetic actions .
  • Methods of Application : In a randomized clinical trial, athyreotic patients underwent detailed metabolic and physiological evaluation after a 2-month baseline period, taking TSH-suppressive doses of l-T4. They were then randomized to blinded treatment with either tiratricol (24 μg/kg twice daily) or l-T4 (1.9 μg/kg daily). The dose of hormone was increased until the TSH level was less than 0.1 mU/L .
  • Results or Outcomes : When serum TSH levels were equivalently suppressed, plasma total and low-density lipoprotein cholesterol levels declined significantly in the tiratricol group compared with the l-T4 group. Serum sex hormone-binding globulin levels increased significantly with tiratricol, indicating an augmented hepatic response .

Treatment of Localized Lipodystrophy and Obesity

  • Scientific Field : Endocrinology .
  • Summary of the Application : Tiratricol has been promoted for the treatment of localized lipodystrophy and obesity . Lipodystrophy is a disorder in which the body is unable to produce and maintain healthy fat tissue . Obesity is a complex disease involving an excessive amount of body fat .
  • Methods of Application : The specific methods of application for these conditions are not detailed in the available resources. It’s likely that Tiratricol would be administered orally, similar to its use in other conditions, but the dosage and treatment duration would depend on the specific patient and their healthcare provider’s recommendations .
  • Results or Outcomes : The outcomes of Tiratricol treatment for localized lipodystrophy and obesity are not detailed in the available resources. It’s important to note that while Tiratricol has been promoted for these uses, there is currently no good scientific evidence to support these applications .

Treatment of Thyroid Disorders

  • Scientific Field : Endocrinology .
  • Summary of the Application : Tiratricol has been promoted for the treatment of various thyroid disorders . These could include conditions such as hypothyroidism or hyperthyroidism, where the thyroid gland does not produce enough or produces too much of certain crucial hormones, respectively .
  • Methods of Application : The specific methods of application for these conditions are not detailed in the available resources. It’s likely that Tiratricol would be administered orally, similar to its use in other conditions, but the dosage and treatment duration would depend on the specific patient and their healthcare provider’s recommendations .
  • Results or Outcomes : The outcomes of Tiratricol treatment for thyroid disorders are not detailed in the available resources. It’s important to note that while Tiratricol has been promoted for these uses, there is currently no good scientific evidence to support these applications .

Safety And Hazards

Tiratricol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

将来の方向性

Tiratricol has been designated as an orphan medicine for the treatment of resistance to thyroid hormone type beta in the European Union on 13 April 2022 . This indicates a potential new use for the old drug, tiratricol, and provides a novel chemical scaffold for the design of hDHODH inhibitors .

特性

IUPAC Name

2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I3O4/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20/h1-4,6,18H,5H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWZUVNAGUAEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1477-04-9 (hydrochloride salt)
Record name Tiratricol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045232
Record name Tiratricol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiratricol

CAS RN

51-24-1
Record name Triac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiratricol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiratricol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tiratricol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tiratricol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tiratricol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIRATRICOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29OQ9EU4R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiratricol
Reactant of Route 2
Tiratricol
Reactant of Route 3
Tiratricol
Reactant of Route 4
Tiratricol
Reactant of Route 5
Tiratricol
Reactant of Route 6
Tiratricol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。